Carbenoxolone sodium

Übersicht

Beschreibung

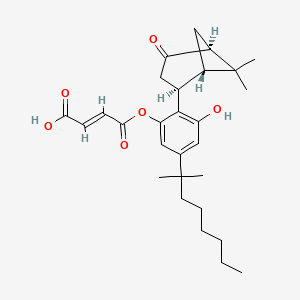

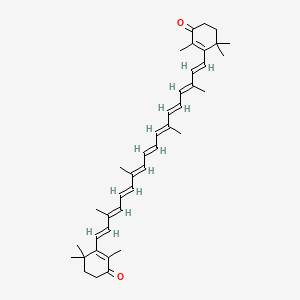

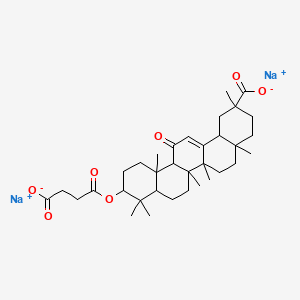

Carbenoxolone is a derivative of glycyrrhetinic acid, which is found in the root of the licorice plant. It has a steroid-like structure and is primarily used for the treatment of peptic, esophageal, and oral ulceration and inflammation . Carbenoxolone is known for its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a role in the conversion of inactive cortisone to active cortisol .

Wirkmechanismus

Target of Action

Carbenoxolone sodium primarily targets two enzymes: 3-alpha- (or 20-beta)-hydroxysteroid dehydrogenase found in Streptomyces exfoliatus , and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in the metabolism of steroids, which are involved in a variety of physiological processes, including the immune response and regulation of inflammation .

Mode of Action

This compound acts by reversibly inhibiting the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol . By inhibiting these conversions, this compound can modulate the levels of active cortisol and other steroids in the body .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to steroid metabolism. By inhibiting 11β-HSD, this compound can alter the balance of active and inactive steroids in the body . This can have downstream effects on various physiological processes, including inflammation and immune response .

Pharmacokinetics

It is known that the drug can have antidiuretic side effects, which suggests that it may affect water and electrolyte balance in the body .

Result of Action

The molecular and cellular effects of this compound’s action include changes in steroid levels and modulation of inflammation and immune response . Additionally, this compound has been shown to have demonstrable affinity for rat kidney mineralocorticoid receptors, intrinsic mineralocorticoid activity in the adrenalectomized rat at doses consistent with its receptor affinity, and a powerful action of amplifying the electrolyte effects of near-maximal doses of aldosterone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the drug’s effects can be influenced by the presence of other medications, the patient’s health status, and individual genetic factors . .

Biochemische Analyse

Biochemical Properties

Carbenoxolone sodium interacts with several enzymes and proteins. It reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme also reversibly catalyzes the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Cellular Effects

This compound has various effects on cells and cellular processes. It has been shown to inhibit the opening and internalization of connexin 43 channels in an in vitro model of oxygen-glucose deprivation/re-oxygenation (OGD/R), following ischemic preconditioning . This leads to significant reductions in the levels of glutamate released by astrocytes following cerebral ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone . It also acts as a blocker of gap junctions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in neuron-astrocyte co-cultures subjected to ischemic preconditioning prior to OGD/R, the addition of this compound enhanced the protective effects of ischemic preconditioning during the re-oxygenation period following OGD .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pentylenetetrazole (PTZ) model, this compound in doses of 200 and 300 mg/kg prolonged the onset time of seizure and decreased the duration of seizures .

Metabolic Pathways

It is known to inhibit the activity of 11β-HSD, an enzyme involved in the metabolism of cortisone to cortisol .

Transport and Distribution

It is known to inhibit the opening and internalization of connexin 43 channels, which may affect its distribution within cells .

Subcellular Localization

It is known to inhibit the opening and internalization of connexin 43 channels, which may affect its localization within cells .

Vorbereitungsmethoden

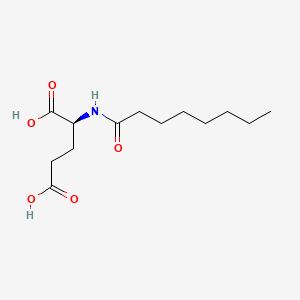

Synthesewege und Reaktionsbedingungen: Carbenoxolon kann aus Glycyrrhetinsäure und Bernsteinsäureanhydrid synthetisiert werden. Der Prozess beinhaltet die Reaktion von Glycyrrhetinsäure mit Bernsteinsäureanhydrid in Gegenwart eines geeigneten Lösungsmittels und Katalysators .

Industrielle Produktionsmethoden: Die industrielle Produktion von Carbenoxolon-Natrium umfasst mehrere Schritte, darunter das Zerkleinern von Süßholz, die Reaktion in Ammoniakwasser, das Einweichen, Erhitzen, Abkühlen, Filtrieren und Ansäuern. Das Endprodukt wird durch Ausfällung, Trennung, Waschen, Ammoniaklösung, Konzentration und Trocknung gewonnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbenoxolon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Carbenoxolon kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Carbenoxolon hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

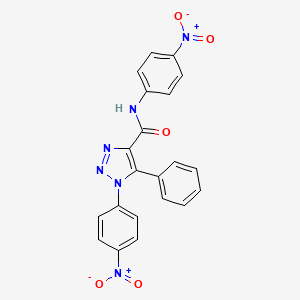

Chemie: Es wird als Gap-Junction-Blocker in verschiedenen chemischen Studien eingesetzt.

Medizin: Es wurde auf seine potenziellen nootropen Wirkungen, entzündungshemmenden Eigenschaften und seine Rolle bei der Reduzierung von Lungenmetastasen untersucht

5. Wirkmechanismus

Carbenoxolon übt seine Wirkungen aus, indem es das Enzym 11β-Hydroxysteroid-Dehydrogenase hemmt, das für die Umwandlung des inaktiven Cortisons in das aktive Cortisol verantwortlich ist . Diese Hemmung führt zu einer Abnahme der Menge an aktivem Glukokortikoid im Gehirn, was die kognitiven Funktionen verbessern kann . Zusätzlich blockiert Carbenoxolon Gap Junctions, die für die Zell-Zell-Kommunikation unerlässlich sind .

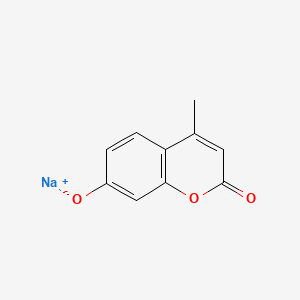

Ähnliche Verbindungen:

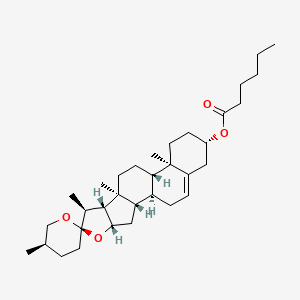

Glycyrrhetinsäure: Die Stammverbindung, von der Carbenoxolon abgeleitet ist.

11α-Hydroxyprogesteron: Eine weitere Verbindung, die die 11β-Hydroxysteroid-Dehydrogenase hemmt, aber andere pharmakologische Eigenschaften besitzt.

Einzigartigkeit: Carbenoxolon ist aufgrund seiner doppelten Wirkung als Hemmer der 11β-Hydroxysteroid-Dehydrogenase und als Gap-Junction-Blocker einzigartig. Diese Kombination von Eigenschaften macht es zu einer wertvollen Verbindung für die Forschung in verschiedenen Bereichen, darunter Neurobiologie und Krebstherapie .

Vergleich Mit ähnlichen Verbindungen

Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.

11α-Hydroxyprogesterone: Another compound that inhibits 11β-hydroxysteroid dehydrogenase but has different pharmacological properties.

Uniqueness: Carbenoxolone is unique due to its dual action as both an inhibitor of 11β-hydroxysteroid dehydrogenase and a gap junction blocker. This combination of properties makes it a valuable compound for research in various fields, including neurobiology and cancer therapy .

Eigenschaften

CAS-Nummer |

7421-40-1 |

|---|---|

Molekularformel |

C34H48Na2O7 |

Molekulargewicht |

614.7 g/mol |

IUPAC-Name |

disodium;(4aS,6aS,6bR,12aS)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21?,23?,24?,27?,30-,31?,32+,33-,34-;;/m1../s1 |

InChI-Schlüssel |

BQENDLAVTKRQMS-VNUKITDMSA-L |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Isomerische SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

7421-40-1 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

5697-56-3 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

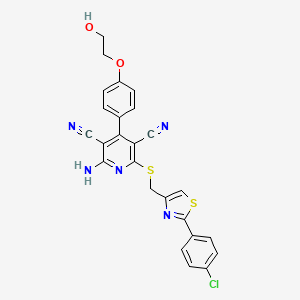

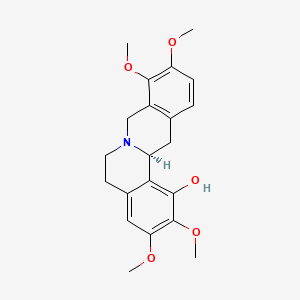

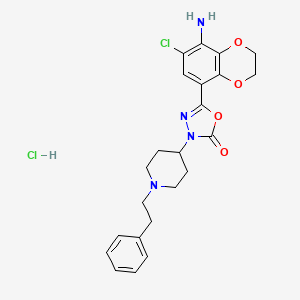

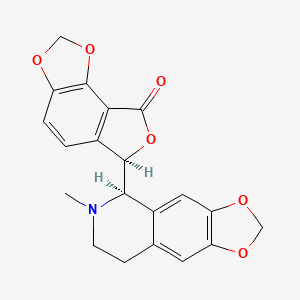

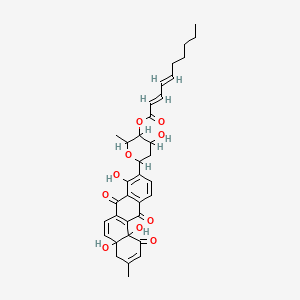

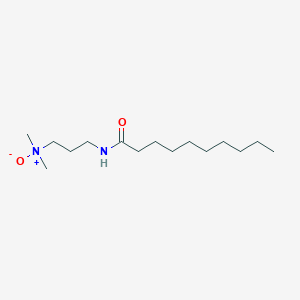

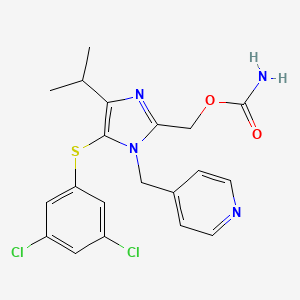

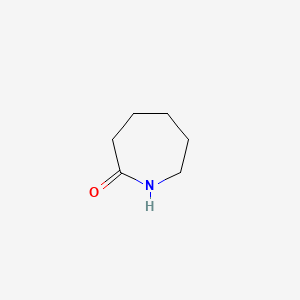

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.